molecular formula C12H11F3INO B8162104 N-Cyclobutyl-2-iodo-5-(trifluoromethyl)benzamide

N-Cyclobutyl-2-iodo-5-(trifluoromethyl)benzamide

Cat. No.: B8162104
M. Wt: 369.12 g/mol
InChI Key: KRHMVBVQLPWBQG-UHFFFAOYSA-N
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Description

N-Cyclobutyl-2-iodo-5-(trifluoromethyl)benzamide: is a synthetic organic compound characterized by the presence of a cyclobutyl group, an iodine atom, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-2-iodo-5-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-iodo-5-(trifluoromethyl)benzoic acid with cyclobutylamine under appropriate conditions to form the amide bond.

    Cyclobutyl Group Introduction: The cyclobutyl group is introduced through a nucleophilic substitution reaction, where cyclobutylamine reacts with the benzamide intermediate.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-2-iodo-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under mild conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

N-Cyclobutyl-2-iodo-5-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving iodine and trifluoromethyl groups.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-2-iodo-5-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclobutyl-2-iodo-4-(trifluoromethyl)benzamide
  • N-Cyclobutyl-2-bromo-5-(trifluoromethyl)benzamide
  • N-Cyclobutyl-2-iodo-5-(difluoromethyl)benzamide

Uniqueness

N-Cyclobutyl-2-iodo-5-(trifluoromethyl)benzamide is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzamide core, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclobutyl group also adds to its distinct structural and functional properties compared to similar compounds.

Properties

IUPAC Name

N-cyclobutyl-2-iodo-5-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3INO/c13-12(14,15)7-4-5-10(16)9(6-7)11(18)17-8-2-1-3-8/h4-6,8H,1-3H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHMVBVQLPWBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=CC(=C2)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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